An In-depth Technical Guide to the Chemical Properties and Stability of Tosyl Cyanide
An In-depth Technical Guide to the Chemical Properties and Stability of Tosyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of tosyl cyanide (p-toluenesulfonyl cyanide), a versatile and widely used reagent in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Core Chemical Properties
Tosyl cyanide is a white crystalline solid at room temperature.[1] It is an electron-deficient nitrile that serves as a valuable building block in organic synthesis, primarily functioning as an electrophilic cyanating agent and a source of sulfonyl radicals.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of tosyl cyanide is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₂S | [3] |
| Molecular Weight | 181.21 g/mol | [3] |
| Appearance | White crystalline solid/powder | [1][4] |
| Melting Point | 47-50 °C | [3][4] |
| Boiling Point | 105-106 °C at 1 mmHg | [3][4] |
| Solubility | Soluble in common organic solvents.[1] Slightly soluble in acetonitrile, chloroform, and ethyl acetate; sparingly soluble in DMSO. | [4] |
| CAS Number | 19158-51-1 | [3] |
| Flash Point | >110 °C (>230 °F) | [3] |
Spectral Data
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Aromatic protons (AA'BB' system, 2H each, doublet), Methyl protons (3H, singlet). | [5] |
| ¹³C NMR | Aromatic carbons, Methyl carbon, Sulfonyl-bearing carbon, Cyanide carbon. | [5][6] |
| IR Spectroscopy | Characteristic peaks for C≡N (nitrile), S=O (sulfonyl), and aromatic C-H and C=C stretching. | [5] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 181. | [7] |
Stability and Handling
Tosyl cyanide is stable under recommended storage conditions, which are in a cool, dry, and well-ventilated place, typically at 2-8 °C.[4] It is sensitive to moisture and should be stored in a tightly sealed container.[4]
Hazard Summary: Tosyl cyanide is harmful if inhaled or in contact with skin and causes severe skin burns and eye damage.[7] It is crucial to handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
Reactivity and Synthetic Applications
Tosyl cyanide is a versatile reagent that participates in a variety of organic transformations, primarily as a source of an electrophilic cyanide group ("CN+") or a tosyl group.
Cyanation Reactions
Tosyl cyanide is widely employed as an electrophilic cyanating agent for a range of nucleophiles.[2]
-
Cyanation of Organometallic Reagents: It reacts with Grignard reagents and organolithium compounds to produce the corresponding nitriles.[8]
-
α-Cyanation of Carbonyl Compounds: In the presence of a base, it can be used for the α-cyanation of ketones, esters, and other carbonyl compounds.[9][10]
Sulfonylation Reactions
Under certain conditions, tosyl cyanide can act as a sulfonylating agent, transferring the tosyl group to a nucleophile.[2] A notable example is the water-mediated radical C-H tosylation of alkenes.[11]
Cycloaddition Reactions
Tosyl cyanide is a reactive dienophile and dipolarophile in various cycloaddition reactions.
-
Hetero-Diels-Alder Reactions: It reacts with dienes, such as silyl enol ethers, to form heterocyclic compounds.[4][8][12]
-
[3+2] Cycloadditions: It undergoes facile cycloaddition with azides to yield 5-sulfonyl tetrazoles.[4]
Experimental Protocols
Detailed experimental procedures are essential for the safe and effective use of tosyl cyanide.
Synthesis of Tosyl Cyanide
One common laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with a cyanide salt.
Protocol: Synthesis from p-Toluenesulfonyl Chloride and Sodium Cyanide
This procedure should be performed in a well-ventilated fume hood due to the use of sodium cyanide.
-
To a stirred solution of sodium cyanide in an anhydrous solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride portion-wise at a low temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
α-Cyanation of a Ketone
Protocol: α-Cyanation of Cyclohexanone
-
To a solution of cyclohexanone in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of tosyl cyanide in the same anhydrous solvent dropwise to the enolate solution at -78 °C.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting α-cyanoketone by column chromatography.
References
- 1. chembk.com [chembk.com]
- 2. Tosyl Cyanide (TsCN)|CAS 19158-51-1|Supplier [benchchem.com]
- 3. 4-甲苯磺酰氰 technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Tosyl cyanide | 19158-51-1 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. p-Toluenesulfonyl Isocyanate(4083-64-1) 13C NMR [m.chemicalbook.com]
- 7. p-Toluenesulphonyl cyanide | C8H7NO2S | CID 87946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 11. Water-mediated radical C–H tosylation of alkenes with tosyl cyanide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. orgsyn.org [orgsyn.org]
